molecular formula C15H22N2O4 B12724173 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime CAS No. 192658-22-3

3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime

Cat. No.: B12724173
CAS No.: 192658-22-3
M. Wt: 294.35 g/mol
InChI Key: GVKRRGSRDKXMFR-BOPFTXTBSA-N
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Description

3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic side chains. This specific compound is notable for its unique structure, which includes both methoxy and amino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime typically involves the condensation of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:

R-C(=O)-R’+NH2OHR-C(=NOH)-R’+H2O\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=NOH)-R'} + \text{H}_2\text{O} R-C(=O)-R’+NH2​OH→R-C(=NOH)-R’+H2​O

For this specific compound, the starting materials would include 3-Methoxy-3-methyl-2-pentanone and hydroxylamine, with the reaction being carried out under acidic or basic conditions to facilitate the formation of the oxime.

Chemical Reactions Analysis

3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime can yield amines.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the methoxy and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-3-methyl-2-pentanone O-(((2-methoxyphenyl)amino)carbonyl)oxime include other oximes such as:

    Acetoxime: A simpler oxime with a methyl group.

    Benzaldoxime: An oxime derived from benzaldehyde.

    Cyclohexanone oxime: An oxime with a cyclohexane ring. Compared to these compounds, this compound is unique due to its additional methoxy and amino groups, which confer distinct chemical and biological properties.

Properties

CAS No.

192658-22-3

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C15H22N2O4/c1-6-15(3,20-5)11(2)17-21-14(18)16-12-9-7-8-10-13(12)19-4/h7-10H,6H2,1-5H3,(H,16,18)/b17-11-

InChI Key

GVKRRGSRDKXMFR-BOPFTXTBSA-N

Isomeric SMILES

CCC(C)(/C(=N\OC(=O)NC1=CC=CC=C1OC)/C)OC

Canonical SMILES

CCC(C)(C(=NOC(=O)NC1=CC=CC=C1OC)C)OC

Origin of Product

United States

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